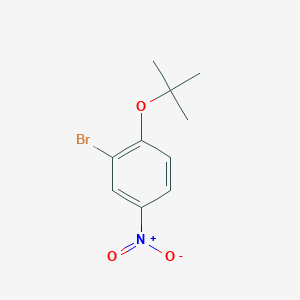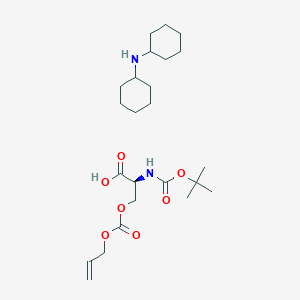
2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid
Vue d'ensemble
Description
2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid is a chemical compound with the IUPAC name 2-(2,5-difluoro-4-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 286.15 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17BF2O2S/c1-12(2)13(3,4)18-14(17-12)8-6-10(16)11(19-5)7-9(8)15/h6-7H,1-5H3 . This code provides a specific description of the molecule’s structure.It should be stored at a temperature of 2-8°C . The country of origin is CN and it is shipped at room temperature .
Applications De Recherche Scientifique
-
Sequential Suzuki Cross-Coupling Reactions
- Field: Organic Chemistry
- Application: 4-(Methanesulfonyl)phenylboronic acid, a compound similar to the one you’re interested in, is used in sequential Suzuki cross-coupling reactions .
- Method: The exact method of application or experimental procedures are not specified in the source .
- Results: The outcomes of these reactions are not provided in the source .
-
Copper-Catalyzed Oxidative Trifluoromethylthiolation
- Field: Organic Chemistry
- Application: 4-(Methanesulfonyl)phenylboronic acid is also used in copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids .
- Method: The exact method of application or experimental procedures are not specified in the source .
- Results: The outcomes of these reactions are not provided in the source .
-
Synthesis of Fe Complex for Aromatic C−F Hydroxylation Reactions
- Field: Inorganic Chemistry
- Application: 2,6-Difluoro-4-methoxyphenylboronic acid, another similar compound, is used to prepare a ligand N4Py 2Ar2, which in turn is used to synthesize a Fe complex, employed in aromatic C−F hydroxylation reactions .
- Method: The exact method of application or experimental procedures are not specified in the source .
- Results: The outcomes of these reactions are not provided in the source .
Safety And Hazards
Propriétés
IUPAC Name |
(2,5-difluoro-4-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2S/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKZJMNHOSAZPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)SC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B1446416.png)
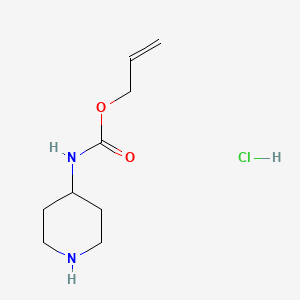
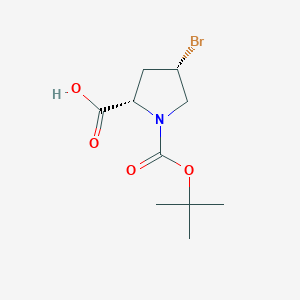
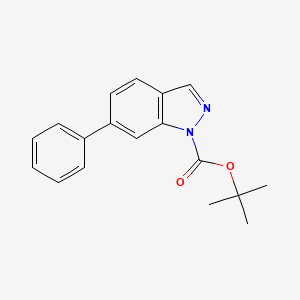



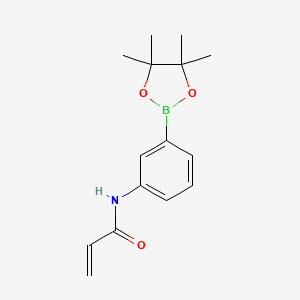


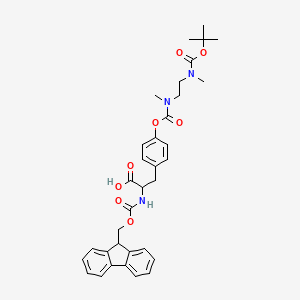
![Tert-butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B1446432.png)
